

An In-depth Technical Guide to Carbitol Acetate: Molecular Weight, Structure, and Characterization

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Compound of Interest

Compound Name: 2-(2-Ethoxyethoxy)ethyl acetate

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Introduction

Carbitol acetate, also known as diethylene glycol monoethyl ether acetate, is a versatile solvent with applications across various industries, including pharmaceuticals and drug development, where it can be used as a solvent in formulations. A thorough understanding of its physicochemical properties, structure, and the methods for its characterization is crucial for its effective and safe use. This technical guide provides a comprehensive overview of Carbitol acetate, focusing on its molecular weight, structure, and the experimental protocols for its synthesis and analysis.

Physicochemical Properties of Carbitol Acetate

A summary of the key quantitative data for Carbitol acetate is presented in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Weight	176.21 g/mol	[1][2]
Molecular Formula	C ₈ H ₁₆ O ₄	[1][2]
CAS Number	112-15-2	[1]
Appearance	Colorless liquid	[3]
Boiling Point	214-221 °C	[3]
Melting Point	-25 °C	[3]
Density	1.01 g/cm ³ at 20 °C	
Flash Point	95 °C (203 °F)	[3][4]
Vapor Pressure	0.0989 mmHg at 25 °C	[3][4]
Solubility	Soluble in water and alcohol	[3]
Refractive Index	1.420 - 1.423 at 20 °C	[3][4]

Molecular Structure and Elucidation

The chemical structure of Carbitol acetate, **2-(2-ethoxyethoxy)ethyl acetate**, is characterized by the presence of both ether and ester functional groups.

Caption: Chemical structure of Carbitol acetate.

The structural elucidation of Carbitol acetate can be accomplished through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Experimental Protocols

I. Synthesis of Carbitol Acetate via Esterification

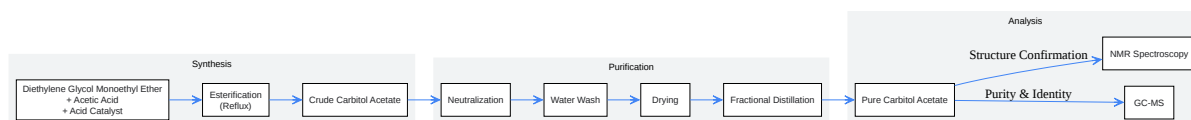
Carbitol acetate is commercially synthesized through the esterification of diethylene glycol monoethyl ether (Carbitol) with acetic acid.[1]

Materials:

- Diethylene glycol monoethyl ether
- Acetic acid (or acetic anhydride)
- Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)
- Reaction vessel with reflux condenser and heating mantle
- Distillation apparatus
- Separatory funnel
- Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

- In a reaction vessel, combine diethylene glycol monoethyl ether and a molar excess of acetic acid.
- Slowly add a catalytic amount of a strong acid catalyst.
- Heat the mixture to reflux for several hours to drive the esterification reaction to completion. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).
- Transfer the mixture to a separatory funnel and wash with water to remove any remaining acid, base, and unreacted diethylene glycol monoethyl ether.
- Separate the organic layer and dry it over an anhydrous drying agent.
- Purify the crude Carbitol acetate by fractional distillation to obtain the final, high-purity product.



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Caption: Workflow for the synthesis and analysis of Carbitol acetate.

II. Determination of Molecular Weight and Purity by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for determining the molecular weight and assessing the purity of volatile compounds like Carbitol acetate.

Instrumentation:

- Gas chromatograph coupled to a mass spectrometer (GC-MS)
- Capillary column suitable for polar compounds (e.g., DB-WAX or equivalent)
- Helium carrier gas

Procedure:

- Sample Preparation: Prepare a dilute solution of the synthesized Carbitol acetate in a suitable solvent (e.g., dichloromethane or ethyl acetate).
- GC Separation: Inject a small volume (typically 1 μ L) of the sample solution into the GC inlet. The oven temperature program should be optimized to ensure good separation of Carbitol acetate from any impurities. A typical program might start at a low temperature (e.g., 60°C), ramp up to a higher temperature (e.g., 220°C), and hold for a few minutes.

- **MS Analysis:** As the separated components elute from the GC column, they enter the mass spectrometer. The molecules are ionized (typically by electron ionization - EI), and the resulting ions are separated based on their mass-to-charge ratio (m/z).
- **Data Analysis:**
 - **Purity Assessment:** The purity of the sample can be determined by integrating the peak areas in the total ion chromatogram (TIC). The percentage purity is the area of the Carbitol acetate peak divided by the total area of all peaks.
 - **Molecular Weight Determination:** The mass spectrum of Carbitol acetate will show a molecular ion peak (M^+) corresponding to its molecular weight (176.21 g/mol). Characteristic fragment ions will also be observed, which can be used to confirm the structure.

III. Structural Elucidation by ^1H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (^1H NMR) spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in a molecule, allowing for unambiguous structure confirmation.

Instrumentation:

- NMR spectrometer (e.g., 300 MHz or higher)
- NMR tubes
- Deuterated solvent (e.g., chloroform- d , CDCl_3)
- Tetramethylsilane (TMS) as an internal standard

Procedure:

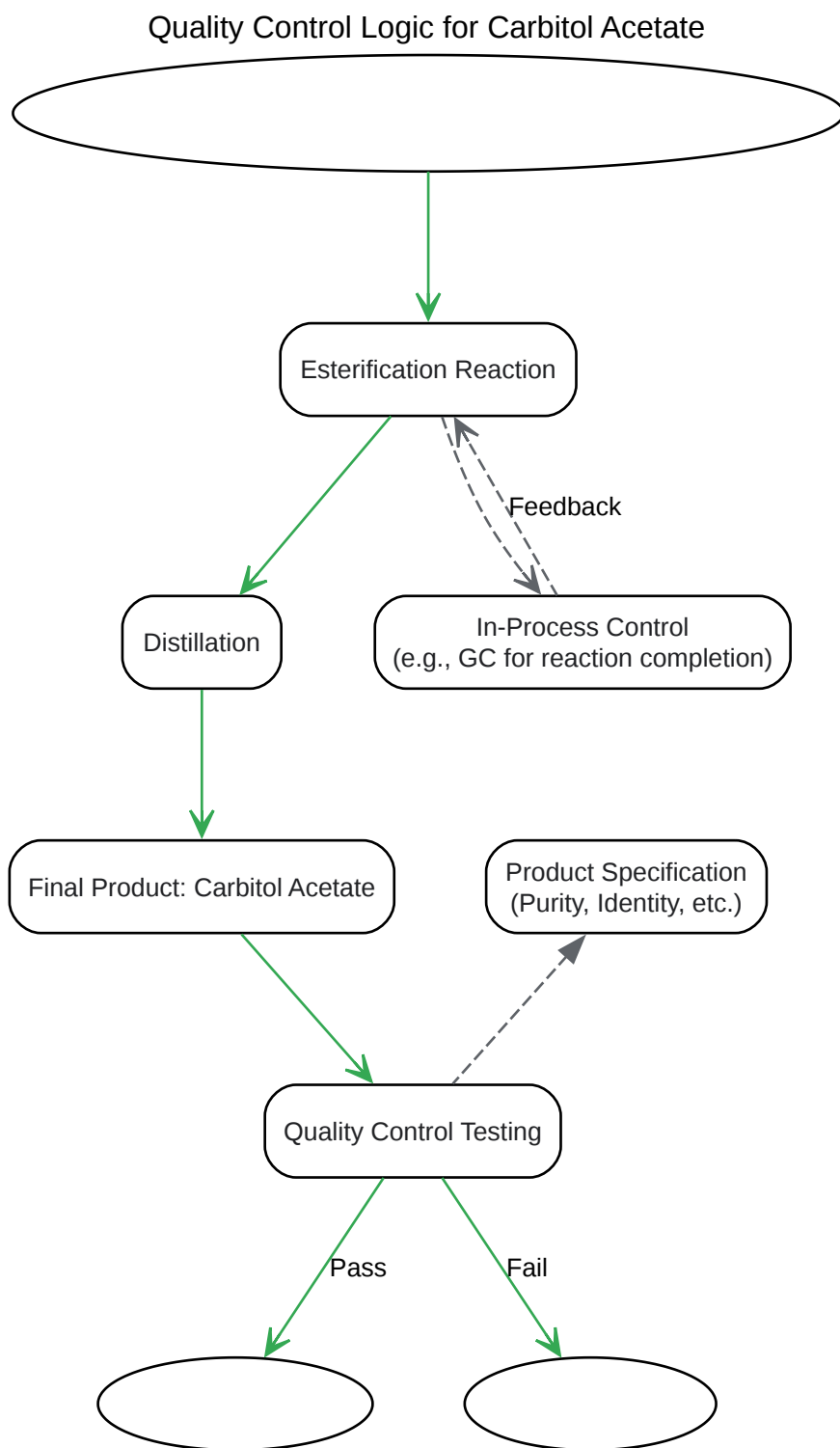
- **Sample Preparation:** Dissolve a small amount of the purified Carbitol acetate in the deuterated solvent in an NMR tube. Add a drop of TMS.
- **Data Acquisition:** Place the NMR tube in the spectrometer and acquire the ^1H NMR spectrum.

- Spectral Interpretation: The ^1H NMR spectrum of Carbitol acetate is expected to show the following signals:
 - A triplet corresponding to the methyl protons (CH_3) of the ethyl group.
 - A quartet corresponding to the methylene protons (CH_2) of the ethyl group.
 - Multiple signals in the ether region corresponding to the four methylene groups ($-\text{OCH}_2\text{CH}_2\text{O}-$ and $-\text{CH}_2\text{CH}_2\text{O}-$).
 - A singlet corresponding to the methyl protons of the acetate group.

The chemical shifts, integration values (which correspond to the number of protons), and splitting patterns (multiplicity) of these signals will be consistent with the known structure of Carbitol acetate.

Logical Relationships in Quality Control

The synthesis and purification process is intrinsically linked to the final quality of the Carbitol acetate. The following diagram illustrates the logical relationships in a typical quality control workflow.



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Caption: Logical workflow for quality control in Carbitol acetate production.

Conclusion

This technical guide has provided a detailed overview of the molecular weight, structure, and characterization of Carbitol acetate. The presented data and experimental protocols for synthesis, GC-MS, and NMR analysis offer a solid foundation for researchers, scientists, and drug development professionals working with this important solvent. Adherence to these analytical methods is essential for ensuring the quality, purity, and proper identification of Carbitol acetate in research and manufacturing settings.

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